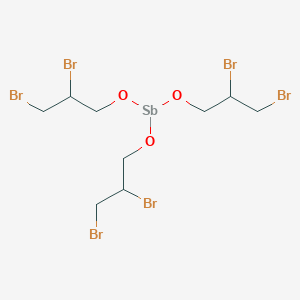

Stibine, tris(2,3-dibromopropoxy)-

Description

BenchChem offers high-quality Stibine, tris(2,3-dibromopropoxy)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Stibine, tris(2,3-dibromopropoxy)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

13433-92-6 |

|---|---|

Molecular Formula |

C9H15Br6O3Sb |

Molecular Weight |

772.4 g/mol |

IUPAC Name |

tris(2,3-dibromopropyl) stiborite |

InChI |

InChI=1S/3C3H5Br2O.Sb/c3*4-1-3(5)2-6;/h3*3H,1-2H2;/q3*-1;+3 |

InChI Key |

KMMOZDQBKRQNKO-UHFFFAOYSA-N |

SMILES |

C(C(CBr)Br)O[Sb](OCC(CBr)Br)OCC(CBr)Br |

Canonical SMILES |

C(C(CBr)Br)O[Sb](OCC(CBr)Br)OCC(CBr)Br |

Other CAS No. |

13433-92-6 |

Synonyms |

tris(2,3-dibromopropyl) antimonate |

Origin of Product |

United States |

Contextualizing the Compound Within Contemporary Organoantimony Chemistry Research

Organoantimony chemistry is a field that investigates compounds containing a carbon-antimony bond. wikipedia.org These compounds are notable for their diverse structures and reactivity, with antimony existing in either the +3 or +5 oxidation state. wikipedia.org The chemistry of organoantimony compounds has been a subject of considerable research, focusing on aspects like their synthesis, structure, and applications as catalysts or reagents in organic synthesis. researchgate.netresearchgate.net

Recent research in organoantimony chemistry has explored the synthesis of novel compounds with unique structural features, such as intramolecular N, O, S→Sb coordination, leading to hypervalent species. researchgate.net These compounds have demonstrated utility as reagents for cross-coupling and arylation reactions. researchgate.net The development of sterically demanding ligands has also enabled the isolation of previously elusive monomeric stibine (B1205547) oxides, which are typically prone to self-association. rsc.orgacs.org This breakthrough has opened new avenues for studying the fundamental reactivity of the stiboryl group. rsc.orgacs.org

Tris(2,3-dibromopropoxy)stibine, while not a central focus of mainstream organoantimony research, represents a specific example of a stibine derivative where the antimony atom is bonded to oxygen. Its study can contribute to a broader understanding of the synthesis and properties of such heteroatom-linked antimony compounds.

Significance of Brominated Organic Functionalities in Synthetic and Environmental Systems

The presence of bromine atoms in organic molecules imparts specific properties that are leveraged in both synthetic chemistry and various industrial applications. Bromination is a fundamental transformation in organic synthesis, providing a pathway to introduce bromine into organic compounds. fiveable.meacs.orgnih.gov These brominated compounds serve as versatile intermediates for a wide range of chemical reactions, including nucleophilic substitutions and cross-coupling reactions, which are crucial for the synthesis of pharmaceuticals and agrochemicals. acs.orgresearchgate.net

However, the widespread use of brominated organic compounds, particularly as flame retardants, has raised significant environmental concerns. nih.govepa.govnih.gov Many brominated flame retardants (BFRs) are persistent, bioaccumulative, and toxic. nih.gov They can leach from consumer products into the environment, contaminating air, water, and soil, and subsequently enter the food chain. europa.eu The environmental presence of BFRs like polybrominated diphenyl ethers (PBDEs) and tetrabromobisphenol A (TBBPA) is well-documented, with studies indicating their potential for long-range transport and accumulation in wildlife and humans. epa.gov There is growing evidence linking exposure to certain BFRs with adverse health effects, including endocrine disruption. nih.goviaea.org

The 2,3-dibromopropoxy moiety in Tris(2,3-dibromopropoxy)stibine is structurally related to the flame retardant tris(2,3-dibromopropyl) phosphate (B84403), which has been banned due to its toxicity. This structural similarity underscores the importance of understanding the potential environmental and toxicological implications of such brominated functionalities.

Historical Development and Current Research Landscape of Stibine Derivatives

Synthesis and Derivatization of 2,3-Dibromopropoxy Ligands for Antimony Coordination

The synthesis of the 2,3-dibromopropoxy ligand precursor, 2,3-dibromo-1-propanol (B41173), is a critical first step. This compound is typically prepared by the bromination of allyl alcohol. prepchem.comguidechem.comgoogle.comgoogle.com

The reaction involves the addition of bromine across the double bond of allyl alcohol: CH₂=CHCH₂OH + Br₂ → CH₂BrCHBrCH₂OH

This reaction is generally carried out in a solvent like carbon tetrachloride at controlled temperatures to prevent side reactions, such as the formation of 1,2,3-tribromopropane. prepchem.comgoogle.com The product, 2,3-dibromo-1-propanol, is a viscous liquid that can be purified by vacuum distillation. guidechem.com

For use in salt metathesis reactions, the 2,3-dibromo-1-propanol needs to be converted into its corresponding alkoxide. This is typically achieved by reacting the alcohol with an alkali metal, such as sodium, or a strong base like sodium hydride (NaH) in an anhydrous solvent.

HOCH₂(CHBr)CH₂Br + NaH → NaOCH₂(CHBr)CH₂Br + H₂

The resulting sodium 2,3-dibromopropoxide can then be used directly in the reaction with an antimony halide.

Optimization of Synthetic Pathways for Enhanced Purity and Scalability

Optimizing the synthesis of Stibine, tris(2,3-dibromopropoxy)- involves several key factors to maximize yield and purity while ensuring the process is scalable. The choice of synthetic route plays a significant role. For large-scale production, direct functionalization might be more cost-effective, but controlling the removal of HCl and preventing side reactions can be challenging. Salt metathesis often offers higher purity but adds an extra step for the preparation of the alkoxide.

Key optimization parameters include:

Stoichiometry of Reactants: Precise control of the molar ratios of the antimony halide and the alkoxide is crucial to avoid the formation of partially substituted products.

Reaction Temperature: The temperature must be carefully controlled to balance the reaction rate with the suppression of side reactions and potential decomposition of the product.

Solvent Choice: The solvent should be inert to the reactants and products, provide good solubility for the reactants, and, in the case of salt metathesis, facilitate the precipitation of the salt byproduct.

Purification Methods: The final product may require purification to remove unreacted starting materials and byproducts. Techniques such as vacuum distillation, recrystallization, or column chromatography may be employed, depending on the physical properties of the stibine.

Investigation of Stereoselective Synthetic Routes to Stibine, tris(2,3-dibromopropoxy)-

The 2,3-dibromopropoxy ligand contains a chiral center at the second carbon atom. Therefore, Stibine, tris(2,3-dibromopropoxy)- can exist as a mixture of stereoisomers. The synthesis of a single stereoisomer would require a stereoselective approach.

This could be achieved by:

Using an Enantiomerically Pure Precursor: The synthesis could start with an enantiomerically pure form of 2,3-dibromo-1-propanol. Chiral resolution of 2,3-dibromo-1-propanol or its precursors could provide the necessary starting material.

Chiral Auxiliaries: The use of chiral auxiliaries during the synthesis could direct the stereochemical outcome of the reaction.

Asymmetric Catalysis: While less common for this type of transformation, the development of a chiral catalyst that could stereoselectively form the Sb-O bond is a potential avenue for research.

The development of stereoselective syntheses is a complex field and would require significant research and development for this specific compound.

Oxidative Transformations of the Antimony Center

The trivalent antimony center in stibines is susceptible to oxidation, typically leading to pentavalent antimony species. nih.gov This transformation is a key feature of organoantimony chemistry.

In the case of Tris(2,3-dibromopropoxy)stibine, oxidation can be expected to proceed via several pathways. Reaction with common oxidants such as hydrogen peroxide or molecular oxygen would likely yield the corresponding stibine oxide, Tris(2,3-dibromopropoxy)stibine oxide. nih.gov However, unlike many simple trialkyl or triarylstibine oxides which tend to form dimers or polymers, the sterically demanding 2,3-dibromopropoxy groups might influence the structure of the resulting oxide. nih.gov

Oxidative addition with halogens (e.g., Br₂) is another characteristic reaction of stibines, which would lead to the formation of a pentavalent dihalostiborane, Tris(2,3-dibromopropoxy)dibromostibine. nih.gov The reactivity of the antimony center as a Lewis acid is also a crucial aspect. While stibines are generally considered weak Lewis acids, interaction with strong Lewis acids can induce further reactivity. nih.gov

Table 1: Postulated Oxidative Reactions of Tris(2,3-dibromopropoxy)stibine

| Oxidizing Agent | Postulated Product | Product Antimony Oxidation State |

| Hydrogen Peroxide (H₂O₂) | Tris(2,3-dibromopropoxy)stibine oxide | +5 |

| Oxygen (O₂) | Tris(2,3-dibromopropoxy)stibine oxide | +5 |

| Bromine (Br₂) | Tris(2,3-dibromopropoxy)dibromostibine | +5 |

Reductive Pathways and Their Utility in Further Derivatization

The reduction of the antimony center in organoantimony compounds can lead to various products, including the formation of Sb-Sb bonds or complete cleavage of the organic ligands. nih.gov For Tris(2,3-dibromopropoxy)stibine, reductive processes could offer pathways to novel organoantimony structures.

Treatment with alkali metals, a common method for reducing organoantimony compounds, could potentially lead to the formation of a distibine, [(2,3-dibromopropoxy)₂Sb]₂, or even cyclic oligomers. nih.gov The presence of the bromoalkoxy groups adds another layer of complexity, as reduction of the C-Br bonds could also occur under strong reducing conditions.

The utility of such reductive pathways lies in the potential for further derivatization. The resulting reduced antimony species could serve as synthons for the introduction of new organic or inorganic fragments, expanding the chemical space accessible from Tris(2,3-dibromopropoxy)stibine.

Nucleophilic and Electrophilic Reactivity Patterns of the Stibine Moiety

The antimony atom in stibines possesses a lone pair of electrons, rendering it nucleophilic. researchgate.netmdpi.comnih.gov This nucleophilicity allows stibines to act as ligands in coordination chemistry, forming complexes with transition metals. nih.gov Tris(2,3-dibromopropoxy)stibine, with its bulky and electron-withdrawing ligands, is expected to be a weaker nucleophile compared to simple trialkylstibines. However, it should still be capable of coordinating to soft metal centers.

Conversely, the antimony center can also exhibit electrophilic character, particularly when coordinated to electron-withdrawing groups. This allows for reactions with nucleophiles. For instance, reaction with organolithium or Grignard reagents could potentially lead to the substitution of the 2,3-dibromopropoxy groups. nih.govresearchgate.net The electrophilicity of the antimony atom is a key factor in its catalytic activity in certain organic transformations. nih.gov

Radical-Based Processes and Their Mechanistic Elucidation in Organoantimony Systems

Radical reactions are an important facet of organometallic chemistry, and organoantimony compounds are no exception. nih.govmdpi.com Radical processes involving stibines can be initiated by heat or light and often involve homolytic cleavage of bonds.

In the context of Tris(2,3-dibromopropoxy)stibine, the C-Br bonds within the propoxy ligands are susceptible to homolytic cleavage under radical conditions, potentially leading to the formation of carbon-centered radicals. These radicals could then undergo various subsequent reactions, such as cyclization or intermolecular addition. The antimony center itself can also participate in radical reactions, for example, by acting as a single-electron transfer agent. Mechanistic elucidation of such processes would typically involve techniques like electron spin resonance (ESR) spectroscopy to detect and characterize the transient radical intermediates.

Thermal and Photolytic Decomposition Mechanisms and Pathways

The stability of organoantimony compounds towards heat and light varies greatly depending on their structure. The presence of multiple bromine atoms in Tris(2,3-dibromopropoxy)stibine suggests that it may be susceptible to both thermal and photolytic decomposition.

Thermal decomposition could proceed through the elimination of the 2,3-dibromopropoxy groups, potentially forming volatile organic compounds and antimony oxides or halides. Studies on the thermal decomposition of related brominated flame retardants have shown that the initial steps often involve the cleavage of C-Br or C-O bonds.

Photolytic decomposition, initiated by the absorption of UV radiation, is also a plausible degradation pathway. nih.gov Research on the photolysis of a structurally similar compound, tris-(2,3-dibromopropyl) isocyanurate, has shown that it undergoes direct photodegradation under UV illumination. nih.gov This suggests that Tris(2,3-dibromopropoxy)stibine could also be susceptible to photolytic cleavage, likely involving the C-Br bonds as the primary photochemical trigger.

Table 2: Potential Decomposition Products of Tris(2,3-dibromopropoxy)stibine

| Decomposition Method | Potential Products |

| Thermal Decomposition | Antimony oxides, Antimony halides, Brominated hydrocarbons |

| Photolytic Decomposition | Debrominated organic fragments, Antimony-containing radicals |

Reactivity with Common Reagents and Ligands in Organic and Organometallic Synthesis

The reactivity of Tris(2,3-dibromopropoxy)stibine with common reagents used in organic and organometallic synthesis would be dictated by the interplay of its nucleophilic and electrophilic character, as well as the reactivity of its bromoalkoxy ligands. researchgate.net

As a Lewis base, it could react with a variety of Lewis acids, including metal halides and organometallic complexes, to form coordination compounds. nih.govnih.gov The nature of these interactions would depend on the steric and electronic properties of both the stibine and the Lewis acid.

Reactions with nucleophilic reagents, such as amines or phosphines, could potentially lead to the displacement of the 2,3-dibromopropoxy ligands, especially if the incoming ligand forms a stronger bond with the antimony center. mdpi.com Conversely, the bromine atoms on the propoxy chains could be susceptible to nucleophilic substitution by other functional groups.

The use of Tris(2,3-dibromopropoxy)stibine as a ligand in catalysis is an area that warrants exploration. The unique electronic and steric properties conferred by the bromoalkoxy groups could lead to novel catalytic activities in reactions such as cross-coupling or hydroformylation.

Spectroscopic and Structural Elucidation of Tris 2,3 Dibromopropoxy Stibine

Advanced Spectroscopic Techniques for Organoantimony Compounds

The characterization of organoantimony compounds like tris(2,3-dibromopropoxy)stibine would rely on a combination of spectroscopic methods to determine its molecular structure, bonding, and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and other relevant nuclei)

NMR spectroscopy is a cornerstone technique for the structural analysis of organic and organometallic compounds in solution.

¹H NMR: In a hypothetical ¹H NMR spectrum of tris(2,3-dibromopropoxy)stibine, one would expect to observe signals corresponding to the protons of the 2,3-dibromopropoxy groups. The chemical shifts and coupling patterns of these protons would provide detailed information about their chemical environment and connectivity. The protons on the propyl chain would likely appear as complex multiplets due to coupling with each other.

¹³C NMR: The ¹³C NMR spectrum would complement the ¹H NMR data by showing distinct signals for each unique carbon atom in the molecule. The chemical shifts of the carbon atoms would be influenced by the presence of the electronegative bromine and oxygen atoms, as well as the antimony center.

Other Relevant Nuclei: While ¹²¹Sb and ¹²³Sb are NMR-active nuclei, their quadrupolar nature often leads to very broad signals, which can be difficult to observe with high resolution. However, solid-state NMR techniques could potentially provide useful information about the local environment of the antimony nucleus.

A hypothetical data table for the expected NMR shifts is presented below. Please note these are theoretical values and have not been experimentally verified.

| Nucleus | Predicted Chemical Shift Range (ppm) | Multiplicity |

| ¹H (CH₂O) | 3.5 - 4.5 | Multiplet |

| ¹H (CHBr) | 4.0 - 5.0 | Multiplet |

| ¹H (CH₂Br) | 3.8 - 4.8 | Multiplet |

| ¹³C (CH₂O) | 60 - 75 | Singlet |

| ¹³C (CHBr) | 45 - 60 | Singlet |

| ¹³C (CH₂Br) | 30 - 45 | Singlet |

Infrared (IR) and Raman Spectroscopic Analysis of Vibrational Modes

Vibrational spectroscopy, including both IR and Raman techniques, is crucial for identifying the functional groups present in a molecule. For tris(2,3-dibromopropoxy)stibine, these techniques would be used to identify key vibrational modes.

Sb-O Stretching: The stretching vibration of the antimony-oxygen bond would be a key diagnostic peak, typically appearing in the far-infrared region of the spectrum.

C-O Stretching: The C-O stretching vibrations of the alkoxy groups would be expected in the range of 1000-1200 cm⁻¹.

C-Br Stretching: The C-Br stretching vibrations would likely be observed in the lower frequency region of the mid-infrared spectrum, typically between 500 and 700 cm⁻¹.

C-H Stretching and Bending: The characteristic stretching and bending vibrations of the C-H bonds in the propyl groups would be present in the typical regions of the IR spectrum (around 2850-3000 cm⁻¹ for stretching and 1300-1500 cm⁻¹ for bending).

Mass Spectrometry for Molecular Ion Characterization and Fragmentation Analysis

Mass spectrometry is an essential tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.

Molecular Ion Peak: The mass spectrum of tris(2,3-dibromopropoxy)stibine would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the isotopic distribution of antimony and bromine, this peak would appear as a characteristic cluster of signals.

Fragmentation Pattern: The fragmentation of the molecular ion would likely involve the loss of the 2,3-dibromopropoxy groups, as well as cleavage of the C-Br and C-O bonds. Analysis of these fragment ions would help to confirm the structure of the molecule. Gas chromatography-mass spectrometry (GC-MS) has been used for the analysis of related compounds like tris(2,3-dibromopropyl)phosphate. nih.govnih.gov

X-ray Crystallography for Solid-State Structure Determination and Bonding Analysis

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid. If suitable crystals of tris(2,3-dibromopropoxy)stibine could be grown, X-ray crystallography would provide precise information on:

Bond Lengths and Angles: The exact distances between the antimony, oxygen, carbon, and bromine atoms, as well as the angles between these bonds.

Coordination Geometry: The geometry around the central antimony atom.

Intermolecular Interactions: How the molecules pack together in the crystal lattice.

Analysis of Molecular Geometry, Conformational Preferences, and Steric Interactions

The geometry of stibine (B1205547) (SbH₃) is trigonal pyramidal. nih.gov For tris(2,3-dibromopropoxy)stibine, the coordination geometry around the antimony atom is also expected to be trigonal pyramidal. The bulky 2,3-dibromopropoxy groups would likely lead to significant steric hindrance, influencing the conformational preferences of the molecule. Computational modeling could be used to predict the most stable conformations and to analyze the steric interactions between the substituent groups.

Electronic Absorption and Emission Spectroscopy for Electronic Structure Insights

UV-Visible absorption and fluorescence emission spectroscopy can provide information about the electronic transitions within a molecule. While simple organoantimony(III) compounds are often colorless, the presence of the dibromopropoxy groups might influence the electronic structure. These techniques could be used to investigate any potential charge-transfer transitions or other electronic phenomena, although significant absorption or emission in the UV-visible range would not necessarily be expected for this compound.

Computational and Theoretical Studies on Tris 2,3 Dibromopropoxy Stibine

Density Functional Theory (DFT) Calculations for Electronic Structure, Bonding, and Energetics

Electronic Structure and Bonding: DFT calculations would typically be employed to determine the optimized molecular geometry, bond lengths, and bond angles. For this stibine (B1205547), particular attention would be paid to the coordination around the central antimony atom and the conformation of the three (2,3-dibromopropoxy) ligands. Analysis of the molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The energy gap between HOMO and LUMO provides an indication of the molecule's kinetic stability and chemical reactivity. In organoantimony compounds, the LUMO energy is a key factor in determining Lewis acidity. wikipedia.org

Energetics and Stability: Thermodynamic properties such as the heat of formation and Gibbs free energy can be calculated to assess the molecule's stability. By comparing the energies of different possible isomers and conformers, the most energetically favorable structures can be identified. Furthermore, mapping the electrostatic potential (ESP) onto the electron density surface reveals regions of positive and negative charge, highlighting potential sites for electrophilic or nucleophilic attack. wikipedia.orgacs.org For instance, the antimony center in related compounds often exhibits a region of positive electrostatic potential, indicating its Lewis acidic character. wikipedia.org

Illustrative DFT Calculation Results

Below is a hypothetical table summarizing the kind of data that would be generated from DFT calculations on tris(2,3-dibromopropoxy)stibine.

| Parameter | Calculated Value (Illustrative) | Significance |

| Sb-O Bond Length | 2.05 Å | Indicates the strength and nature of the antimony-oxygen bond. |

| C-Br Bond Length | 1.95 Å | Relevant for understanding the lability of bromine atoms. |

| O-Sb-O Bond Angle | 95° | Defines the geometry around the central antimony atom. |

| HOMO Energy | -6.8 eV | Relates to the electron-donating ability of the molecule. |

| LUMO Energy | -1.5 eV | Relates to the electron-accepting ability and Lewis acidity. wikipedia.org |

| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical reactivity and stability. |

| Calculated Dipole Moment | 2.5 D | Provides insight into the molecule's overall polarity. |

Note: The values in this table are illustrative and represent typical data obtained from DFT calculations on similar organometallic compounds.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While DFT provides a static picture of a single molecule, molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. nih.gov An MD simulation of tris(2,3-dibromopropoxy)stibine would involve simulating the motion of the atoms in the molecule, as well as their interactions with surrounding molecules, in a simulated aqueous or polymeric environment.

Conformational Analysis: The three flexible (2,3-dibromopropoxy) side chains can adopt numerous conformations. MD simulations can explore the potential energy surface to identify the most stable and frequently occurring conformations. This analysis is critical for understanding how the molecule's shape influences its properties and interactions with its environment. Key parameters tracked during MD simulations include the root mean square deviation (RMSD) to assess structural stability and the radius of gyration to monitor the molecule's compactness. nih.gov

Intermolecular Interactions: In a condensed phase, such as within a polymer matrix where it would act as a flame retardant, intermolecular interactions are paramount. MD simulations can model how tris(2,3-dibromopropoxy)stibine interacts with polymer chains and with other flame-retardant molecules. These simulations can reveal information about binding affinities and the spatial distribution of the flame retardant within the host material, which is crucial for its efficacy.

Prediction of Reactivity Pathways, Reaction Coordinates, and Transition States

A key aspect of understanding flame retardancy is elucidating the chemical reactions that occur at high temperatures. Computational methods can be used to predict the likely reaction pathways for the decomposition of tris(2,3-dibromopropoxy)stibine and its subsequent reactions in the gas phase during combustion.

Reactivity Pathways: The primary flame-retardant action of antimony-bromine systems is believed to occur in the gas phase. nih.gov The process likely begins with the thermal decomposition of the organoantimony compound. Computational models can predict the initial bond-breaking events, such as the cleavage of C-Br or Sb-O bonds. The goal is to identify the most likely decomposition products, which are precursors to the active flame-inhibiting species like antimony trihalides (e.g., SbBr₃). nih.gov

Quantum Chemical Characterization of Antimony-Oxygen and Antimony-Bromine Bonds

Quantum chemical methods provide a detailed description of the bonding within a molecule. For tris(2,3-dibromopropoxy)stibine, the nature of the bonds involving the antimony atom is of particular interest.

Antimony-Oxygen Bond: The Sb-O bond is a key linkage in this molecule. Quantum chemical analyses, such as Natural Bond Orbital (NBO) analysis, can be used to characterize this bond. NBO analysis can determine the bond polarity, the hybridization of the atomic orbitals involved, and the extent of any donor-acceptor interactions. wikipedia.org In related antimony complexes, Sb-O bonds have been shown to be polar shared bonds. researchgate.net The strength of the Sb-O bond is a critical factor in the thermal stability of the molecule and its decomposition pathway at elevated temperatures.

Antimony-Bromine Interactions: While there is no direct Sb-Br bond in the initial molecule, these interactions become critically important during the combustion process. The synergy between antimony and bromine relies on the formation of antimony-halogen compounds in the gas phase. aerofiltri.it Theoretical studies can model the interaction of decomposition products, such as antimony oxides, with bromine radicals or hydrogen bromide to form species like SbBr, SbOBr, and SbBr₃. nih.gov Computational studies on related systems have explored the donor-acceptor interactions between antimony and various Lewis bases, which provides a framework for understanding how antimony interacts with halogen species. wikipedia.orgacs.org

Illustrative Bond Analysis Data

| Bond/Interaction | Analytical Method | Illustrative Finding | Implication |

| Sb-O | NBO Analysis | Polar covalent bond with significant ionic character. | Influences the molecule's polarity and thermal stability. |

| C-Br | Bond Dissociation Energy | Lower bond energy compared to C-C or C-H bonds. | Suggests C-Br bonds are likely initial sites of thermal decomposition. |

| Sb···Br (transient) | DFT Interaction Energy | Favorable interaction energy in model gas-phase reactions. | Supports the mechanism of SbBr₃ formation during combustion. nih.gov |

Note: The findings in this table are illustrative examples based on general principles of organometallic chemistry and flame retardancy.

In Silico Studies of Molecular Stability and Decomposition Pathways

In silico studies, meaning computer-based simulations, provide a comprehensive approach to evaluating the stability of a molecule and predicting how it will break down under thermal stress.

Molecular Stability: The thermal stability of a flame retardant is a crucial property. It must be stable enough to withstand processing temperatures during manufacturing but decompose at the onset of a fire. mwchemical.com Computational methods can predict bond dissociation energies (BDEs) for the various bonds within tris(2,3-dibromopropoxy)stibine. The weakest bond is the most likely to break first upon heating, initiating the decomposition cascade. The C-Br bonds are typically weaker than C-H or C-C bonds, and the Sb-O bond strength is also a critical parameter.

Decomposition Pathways: By calculating the energetics of various potential bond-breaking and rearrangement reactions, a detailed map of the decomposition pathways can be constructed. This would likely show an initial loss of bromine-containing fragments, followed by the breakdown of the carbon skeleton and the eventual formation of stable antimony oxides and halides. These studies can help rationalize the synergistic flame-retardant effect observed between antimony and bromine, where antimony trioxide facilitates the release of bromine radicals that inhibit combustion in the gas phase. nih.govaerofiltri.it

Environmental Transformation and Distribution Pathways of Tris 2,3 Dibromopropoxy Stibine

Photolytic and Hydrolytic Degradation Processes in Various Environmental Compartments

Direct research on the photolytic and hydrolytic degradation of Stibine (B1205547), tris(2,3-dibromopropoxy)- is currently unavailable. Nevertheless, studies on analogous brominated flame retardants, such as tris(2,3-dibromopropyl) isocyanurate (TBC) and tris(2,3-dibromopropyl) phosphate (B84403) (Tris-BP), offer insights into potential degradation pathways.

Photolytic Degradation:

Organoantimony compounds can undergo photolysis, and the presence of bromine atoms in Stibine, tris(2,3-dibromopropoxy)- suggests a susceptibility to photodegradation. The C-Br bonds can be cleaved by ultraviolet (UV) radiation, leading to debromination. For instance, studies on TBC have shown that it undergoes direct photolytic degradation under UV illumination, following pseudo-first-order kinetics. usgs.gov The degradation rate is influenced by light intensity. usgs.gov Similarly, Tris-BP is known to be stable in sunlight but can be degraded by acids and bases. nih.gov Given these precedents, it is plausible that Stibine, tris(2,3-dibromopropoxy)- would also be susceptible to photolytic degradation in aquatic environments, with the rate depending on factors like water clarity, depth, and the intensity of solar radiation.

Hydrolytic Degradation:

The hydrolysis of Stibine, tris(2,3-dibromopropoxy)- would involve the cleavage of the antimony-oxygen-carbon bond. Stibine itself (SbH₃) is unstable and readily oxidized. wikipedia.orgchemeurope.com Organostibines can also be sensitive to water. wikipedia.org Tris(2,3-dibromopropyl) phosphate is reported to be hydrolyzed under basic conditions, although this is not considered a significant environmental fate process. nih.gov The rate of hydrolysis for Stibine, tris(2,3-dibromopropoxy)- would likely be influenced by pH, temperature, and the presence of catalysts in the environmental compartment.

Table 1: Summary of Potential Degradation Processes for Stibine, tris(2,3-dibromopropoxy)- based on Analogue Data

| Degradation Process | Potential for Stibine, tris(2,3-dibromopropoxy)- | Key Influencing Factors | Analogue Compound(s) |

| Photolysis | Likely to occur, leading to debromination | Light intensity, water clarity, presence of photosensitizers | Tris(2,3-dibromopropyl) isocyanurate (TBC) |

| Hydrolysis | Possible, involving Sb-O-C bond cleavage | pH, temperature, microbial activity | Tris(2,3-dibromopropyl) phosphate (Tris-BP) |

Microbial Metabolism and Biotransformation Studies in Aquatic and Terrestrial Systems

Specific studies on the microbial metabolism and biotransformation of Stibine, tris(2,3-dibromopropoxy)- are absent from the scientific literature. However, research on the microbial interactions with other organoantimony compounds and brominated flame retardants provides a framework for understanding its potential biotic degradation.

Microorganisms play a crucial role in the biogeochemical cycling of antimony, mediating transformations between its different oxidation states (Sb(III) and Sb(V)) and forming organoantimony compounds. nih.gov Some bacteria can utilize the energy from antimony redox reactions for growth. nih.gov It is known that microorganisms can metabolize brominated flame retardants. For example, mixed bacterial cultures derived from soil have demonstrated the ability to rapidly degrade polybrominated diphenyl ethers (PBDEs). rsc.org

The biotransformation of Stibine, tris(2,3-dibromopropoxy)- could potentially involve two main pathways: the degradation of the dibromopropoxy side chains and the transformation of the antimony core. The bromine atoms on the propyl chains could be removed by microbial action, a process known as reductive debromination, which has been observed for other brominated compounds. The antimony-oxygen bond could also be subject to microbial cleavage. Furthermore, microorganisms are capable of methylating antimony, which could alter its mobility and toxicity. nih.gov

Sorption and Desorption Processes in Environmental Matrices (e.g., soil, sediment, particulate matter)

Direct experimental data on the sorption and desorption of Stibine, tris(2,3-dibromopropoxy)- in environmental matrices are not available. However, based on its chemical structure and the behavior of similar compounds, it is expected to exhibit significant sorption to soil, sediment, and particulate matter.

Brominated flame retardants are known to be hydrophobic and have a high affinity for organic matter in soil and sediment. nih.gov For example, Tris(2,3-dibromopropyl) phosphate is expected to bind strongly to soil and sediment. nih.gov Similarly, tris(2,3-dibromopropyl) isocyanurate (TBC) has been detected in soil and sediment, indicating its partitioning from water to solid phases. nih.govd-nb.info The high octanol-water partition coefficient (Kow) of TBC suggests a strong tendency to sorb to organic matter. nih.gov

The sorption of Stibine, tris(2,3-dibromopropoxy)- would likely be governed by its hydrophobicity, with the organic carbon content of the soil or sediment being a key determining factor. The presence of three dibromopropoxy groups suggests a high degree of lipophilicity. Desorption would likely be a slow process, leading to the accumulation of this compound in solid environmental matrices.

Table 2: Predicted Sorption Behavior of Stibine, tris(2,3-dibromopropoxy)-

| Environmental Matrix | Predicted Sorption | Key Factors | Analogue Behavior |

| Soil | High | Organic carbon content, clay content | Tris(2,3-dibromopropyl) phosphate binds strongly to soil. nih.gov |

| Sediment | High | Organic carbon content, particle size distribution | TBC is found in sediments, indicating strong sorption. nih.govd-nb.info |

| Particulate Matter | High | Organic content of particles | Brominated flame retardants associate with particulate matter. |

Transport and Partitioning Behavior in Environmental Media (e.g., water, air, biota)

While specific data for Stibine, tris(2,3-dibromopropoxy)- is lacking, the transport and partitioning behavior of analogous compounds suggest it has the potential for long-range environmental transport and bioaccumulation.

Water: Due to its expected low water solubility and high sorption potential, concentrations of Stibine, tris(2,3-dibromopropoxy)- in the dissolved phase of water bodies are likely to be low. It would predominantly be associated with suspended particulate matter.

Air: As an organometallic compound, Stibine, tris(2,3-dibromopropoxy)- may have some volatility, allowing for atmospheric transport. Anthropogenic emissions of antimony to the atmosphere have been documented. researchgate.net The high octanol-air partition coefficient (Koa) of the analogue TBC indicates a potential for long-range atmospheric transport. nih.gov

Biota: The lipophilic nature of Stibine, tris(2,3-dibromopropoxy)-, inferred from its structure and the properties of similar brominated flame retardants, suggests a high potential for bioaccumulation in organisms. nih.gov The presence of TBC in various organisms, including mollusks, points to its ability to enter and persist in food chains. researchgate.net

Biogeochemical Cycling and Fate of Antimony-Containing Organic Compounds

The biogeochemical cycling of antimony is complex, involving various abiotic and biotic transformations that influence its speciation, mobility, and toxicity. nih.govresearchgate.net Anthropogenic activities, including the use of antimony in flame retardants, have significantly impacted its natural cycle. nih.gov

Organoantimony compounds, once released into the environment, can undergo degradation, transformation, and transport. Microbial activity is a key driver in the environmental fate of these compounds, mediating processes such as oxidation, reduction, and methylation. nih.gov The ultimate fate of Stibine, tris(2,3-dibromopropoxy)- in the environment will be determined by the interplay of these processes. It is likely to persist in sediments and soils, with slow degradation rates. Over time, it may undergo transformation to other inorganic and organoantimony species, the environmental behavior and toxicity of which would require further investigation. The bromine atoms are also likely to be released into the environment as bromide ions through degradation processes.

Advanced Analytical Methodologies for Detection and Quantification of Tris 2,3 Dibromopropoxy Stibine

Chromatographic Separation Techniques for Complex Mixtures

Chromatography is the cornerstone for isolating organoantimony compounds from interfering matrix components. The choice between gas and liquid chromatography is primarily determined by the compound's volatility and thermal stability.

Gas Chromatography (GC) Coupled with Mass Spectrometry (MS/MS) for Volatile Species

Gas chromatography is a powerful technique for separating volatile and semi-volatile compounds. researchgate.net For a compound like tris(2,3-dibromopropoxy)stibine, its viability for GC analysis depends on its ability to be volatilized without thermal degradation. Studies on the structurally similar flame retardant tris(2,3-dibromopropyl)phosphate (TDBPP) have shown that thermal decomposition can occur during GC analysis, particularly at the injector port and within the analytical column. nih.gov This suggests that careful optimization of GC conditions, such as using a quartz liner and a shorter column, may be necessary to achieve a single, stable peak for analysis. nih.gov

GC coupled with tandem mass spectrometry (GC-MS/MS) provides exceptional selectivity and sensitivity. researchgate.net The first mass spectrometer (MS1) isolates a specific parent ion from the chromatographically separated compound, which is then fragmented in a collision cell. The second mass spectrometer (MS2) analyzes the resulting fragment ions. This process, known as multiple reaction monitoring (MRM), significantly reduces background noise and enhances detection limits for trace-level analysis. For related organometallic compounds like organotins, GC coupled with high-resolution mass spectrometry (GC-HRMS) has achieved detection limits in the parts-per-trillion (ppt) range for water samples and low parts-per-billion (ppb) for tissues and sediments. nih.gov

Table 1: Illustrative GC-MS/MS Parameters for Analysis of Related Compounds

| Parameter | Setting | Purpose |

| Injection Mode | Splitless or PTV | To maximize analyte transfer to the column for trace analysis. |

| Injector Temp. | 250-280°C (Optimized) | To ensure volatilization without causing thermal decomposition. |

| Carrier Gas | Helium or Nitrogen | Inert gas to carry the sample through the column. nih.gov |

| Column | Fused silica (B1680970) capillary (e.g., TG-5MS) | Provides high-resolution separation of complex mixtures. nih.gov |

| Oven Program | Ramped (e.g., 60°C to 300°C) | To separate compounds based on their boiling points. |

| Ionization Mode | Electron Ionization (EI) or Chemical Ionization (CI) | EI for standard fragmentation patterns; CI for reduced fragmentation. nih.gov |

| MS/MS Transitions | Parent Ion > Fragment Ion(s) | Specific transitions are monitored for highly selective quantification. |

Liquid Chromatography (LC) Coupled with High-Resolution Mass Spectrometry (HRMS) for Non-Volatile Species

For compounds that are non-volatile or thermally labile, liquid chromatography is the preferred separation method. youtube.com Ultra-High-Performance Liquid Chromatography (UHPLC) offers rapid and efficient separation with high resolution. nih.gov Given the molecular weight and polar functional groups (ether linkages) of tris(2,3-dibromopropoxy)stibine, it is likely well-suited for LC analysis.

Coupling LC with High-Resolution Mass Spectrometry (HRMS), such as Orbitrap or Time-of-Flight (TOF) analyzers, allows for the accurate mass measurement of the analyte. nih.gov This capability is crucial for identifying unknown compounds and confirming the elemental composition of detected species, which is particularly useful for distinguishing the target analyte from complex matrix components. LC-HRMS is a leading technique for metabolomics and the analysis of emerging environmental contaminants. nih.gov

Hyphenated Techniques for Comprehensive Sample Characterization

The combination of different analytical techniques, or "hyphenation," is essential for the comprehensive characterization and speciation of antimony. nih.govresearchgate.net A powerful hyphenated technique is LC coupled with Inductively Coupled Plasma-Mass Spectrometry (LC-ICP-MS). This method combines the separation power of LC with the element-specific detection of ICP-MS. nih.gov While LC separates different antimony species (e.g., inorganic Sb(III), Sb(V), and various organoantimony compounds), the ICP-MS detects the antimony atom in each separated fraction, providing quantitative information on the distribution of different species. researchgate.net This approach is invaluable for speciation analysis, as the toxicity and environmental fate of antimony are highly dependent on its chemical form. researchgate.netpan.pl

Sample Preparation and Extraction Protocols from Diverse Environmental and Research Matrices

Effective sample preparation is critical to isolate tris(2,3-dibromopropoxy)stibine from complex matrices like soil, water, sediment, and biological tissues, and to concentrate it to detectable levels. unesp.brnih.gov The general workflow involves extraction, cleanup, and preconcentration. mdpi.com

Extraction: The choice of extraction technique depends on the sample matrix.

Liquid-Liquid Extraction (LLE): Used for aqueous samples, where the analyte is partitioned into an immiscible organic solvent.

Solid-Phase Extraction (SPE): A versatile technique where the analyte is adsorbed onto a solid sorbent from a liquid sample and then eluted with a small volume of solvent. This is effective for both cleanup and preconcentration.

Soxhlet Extraction: A classical method for extracting compounds from solid samples (e.g., soil, sediment) using a suitable solvent. researchgate.net

Pressurized Fluid Extraction (PFE) / Accelerated Solvent Extraction (ASE): A more modern and efficient technique that uses elevated temperatures and pressures to quickly extract analytes from solid samples, yielding high recovery rates. researchgate.net

Ultrasound-Assisted Extraction (UAE): Uses ultrasonic waves to enhance the extraction of analytes from solid matrices into a solvent. mdpi.com

Cleanup: After initial extraction, the extract often contains co-extracted interferences that must be removed. Techniques like gel permeation chromatography (GPC) or passage through a florisil (B1214189) cartridge column are commonly used to remove lipids and other high-molecular-weight interferences. nih.govresearchgate.net

Table 2: Comparison of Extraction Methods for Related Compounds in Environmental Matrices

| Technique | Matrix | Advantages | Disadvantages | Typical Recovery (%) |

| Soxhlet | Sediment, Sludge | Well-established, thorough | Time-consuming, large solvent volume | 35-60 researchgate.net |

| Sonication | Sediment, Sludge | Faster than Soxhlet | Lower efficiency for some matrices | 57-75 researchgate.net |

| Pressurized Fluid Extraction (PFE) | Sediment, Sludge | Fast, automated, low solvent use | High initial instrument cost | 90-98 researchgate.net |

| Solid-Phase Extraction (SPE) | Water | High preconcentration factor, clean extracts | Sorbent choice is critical | >90 |

Method Validation, Quality Assurance, and Interlaboratory Comparison Studies in Trace Analysis

To ensure that analytical results are reliable and accurate, a method must be thoroughly validated. inorganicventures.com Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. Key validation parameters include:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte in samples. nih.gov

Accuracy: The closeness of the measured value to the true value, often assessed by analyzing certified reference materials (CRMs) or spiked samples. nih.govanalysis.rs

Precision: The degree of agreement among a series of measurements, expressed as repeatability (within-run) and reproducibility (between-run). nih.govnih.gov

Limit of Detection (LOD): The lowest concentration of an analyte that can be reliably detected. inorganicventures.comnih.gov For trace analysis of related compounds, LODs can range from µg/L to ng/L. nih.govnih.gov

Limit of Quantification (LOQ): The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy. nih.gov

Robustness: The capacity of a method to remain unaffected by small, deliberate variations in method parameters, ensuring its reliability in different laboratory environments. inorganicventures.com

Quality assurance (QA) involves implementing procedures to maintain performance, such as routine analysis of quality control (QC) samples and participation in interlaboratory comparison studies to ensure comparability of data across different laboratories. nih.govnih.gov

Speciation Analysis of Antimony-Containing Metabolites and Degradation Products

Antimony can exist in various chemical forms, or species, in the environment, primarily as inorganic Sb(III) and Sb(V). pan.pl Organoantimony compounds like tris(2,3-dibromopropoxy)stibine can undergo degradation or metabolic transformation, potentially releasing more mobile or toxic antimony species. researchgate.net Therefore, speciation analysis is crucial for understanding the environmental risk.

The primary approach for antimony speciation is the use of hyphenated techniques, especially HPLC-ICP-MS. nih.govresearchgate.net This method can separate different antimony species present in a sample extract before they are detected by the element-specific ICP-MS. Research has shown that Sb(V) is often the more stable and dominant form in aerobic environments, while Sb(III), which is considered more toxic, can be present under reducing conditions or in soils with high organic matter content. pan.pl The degradation of the parent compound could lead to the formation of various products, including partially de-brominated or hydrolyzed stibine (B1205547) species, as well as inorganic antimony. Identifying these degradation products often requires HRMS to elucidate their structures.

Emerging Research Areas and Future Perspectives in Tris 2,3 Dibromopropoxy Stibine Chemistry

Development of Novel Organoantimony Reagents for Stereoselective and Catalytic Transformations

The quest for highly selective and efficient catalysts is a central theme in modern chemistry. Organoantimony compounds are gaining recognition for their potential in catalysis, including their use as Lewis acids and in stereoselective transformations. mdpi.comresearchgate.net The development of chiral organoantimony reagents is a particularly promising frontier. acs.org

Recent breakthroughs have demonstrated the potential of chiral antimony compounds in asymmetric catalysis. For instance, a novel chiral antimony cation/anion pair has been successfully employed in the enantioselective transfer hydrogenation of benzoxazines with high efficiency and enantiocontrol, even at very low catalyst loadings. acs.org This highlights the potential for designing chiral antimony catalysts where asymmetry is induced by ligands. acs.org The structural versatility of stibines allows for the fine-tuning of their electronic and steric properties, which is crucial for creating effective catalysts for complex organic transformations. mdpi.com

For a compound like Stibine (B1205547), tris(2,3-dibromopropoxy)-, the alkoxy ligands could be replaced with chiral moieties to create novel stereoselective reagents. The development of such catalysts is a key step toward more efficient and selective synthesis of complex chiral molecules, which are vital in the pharmaceutical and agrochemical industries. sigmaaldrich.comyoutube.commdpi.com

Table 1: Examples of Asymmetric Reactions Promoted by Chiral Catalysts

This table illustrates the types of transformations where novel chiral organoantimony catalysts could be applied, based on existing research in asymmetric catalysis.

| Reaction Type | Catalyst Type | Substrates | Outcome |

| Diels-Alder Reaction | Chiral Lewis Acid (e.g., Chiral Oxazaborolidinium Ion) | Dienes, Dienophiles | Enantiomerically enriched cyclic compounds |

| Friedel-Crafts Alkylation | Chiral Brønsted Acid (e.g., Chiral Phosphoric Acid) | Indoles, N-acyl imines | Chiral diarylalkanes |

| Michael Addition | Chiral Organocatalyst (e.g., Cinchona-derived catalyst) | Michael acceptors, Nucleophiles | Enantiomerically enriched carbonyl compounds |

| Mannich Reaction | Chiral Lewis/Brønsted Acid Catalyst | Ketones, C-acylimines | Chiral β-amino carbonyl compounds |

This table is a conceptual representation based on established asymmetric catalytic reactions. sigmaaldrich.commdpi.com

Potential as Precursors for Antimony-Based Nanomaterials and Advanced Functional Materials

Organoantimony compounds are increasingly being explored as single-source precursors for the synthesis of advanced antimony-based nanomaterials, such as antimony sulfides (Sb₂S₃) and oxides. rsc.orgrsc.orgresearchgate.net Single-source precursors, which contain all the necessary elements for the final material within one molecule, offer potential advantages like lower decomposition temperatures and better control over the stoichiometry and morphology of the resulting nanoparticles. rsc.org

Methods like solvothermal decomposition and aerosol-assisted chemical vapor deposition (AACVD) have been used to create nano-sized stibnites (Sb₂S₃) from organoantimony precursors. rsc.org The choice of precursor and reaction conditions can control the morphology, yielding structures like nanorods or spherical nanoparticles. tandfonline.com For example, antimony dithiocarbamate (B8719985) complexes have been used in solvent-less thermolysis to produce mixed iron-antimony sulfide (B99878) powders. mdpi.com

Stibine, tris(2,3-dibromopropoxy)- could theoretically serve as a single-source precursor. Its thermal decomposition could potentially yield antimony oxide, antimony bromide, or mixed-phase nanomaterials. The presence of bromine in the ligands might offer a route to bromide-containing or doped materials with unique electronic or optical properties. The development of such materials is of interest for applications in solar energy conversion, thermoelectric devices, and sensors. researchgate.net

Table 2: Synthesis and Properties of Antimony Nanomaterials from Precursors

This table summarizes different approaches to synthesizing antimony nanomaterials, a potential application for stibine derivatives.

| Precursor Type | Synthesis Method | Resulting Nanomaterial | Morphology | Potential Application |

| Antimony Thiosemicarbazone | Pyrolysis / Solvothermal | Antimony Sulfide (Sb₂S₃) | Spherical or Rod-like | Semiconductors, Optoelectronics |

| Antimony Dithiocarbamate | Solvothermal / AACVD | Antimony Sulfide (Sb₂S₃) | Controlled (e.g., uniform particles) | Thin films, Solar cells |

| Antimony Thiolate | MOCVD | Antimony Sulfide (Sb₂S₃) | Orthorhombic thin films | Photoconductors, Thermoelectrics |

| Antimony Amido Complexes | Colloidal Synthesis | Indium Antimonide (InSb) | Monodisperse nanocrystals | Infrared detectors, Quantum dots |

Data compiled from various studies on antimony nanomaterial synthesis. rsc.orgresearchgate.nettandfonline.comresearchgate.net

Green Chemistry Approaches in the Synthesis and Application of Stibine Derivatives

The principles of green chemistry, which aim to reduce waste, use safer chemicals, and improve energy efficiency, are increasingly influencing organometallic synthesis. numberanalytics.comnumberanalytics.com Applying these principles to the synthesis and application of stibine derivatives is crucial for their future viability and environmental acceptance.

Key areas for green innovation in organoantimony chemistry include:

Safer Solvents: Replacing traditional hazardous solvents (like chlorinated or aromatic hydrocarbons) with greener alternatives such as water, ionic liquids, or bio-based solvents. numberanalytics.com

Catalysis: Developing highly efficient catalysts, including those based on abundant and non-toxic metals like iron, to minimize waste and energy consumption. numberanalytics.comsocialresearchfoundation.com

Renewable Feedstocks: Utilizing renewable resources to synthesize the organic ligands used in organoantimony compounds. uit.no

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, a core principle of green chemistry. mdpi.com

For the synthesis of compounds like Stibine, tris(2,3-dibromopropoxy)-, green approaches could involve exploring solvent-free reaction conditions or using deep eutectic solvents. rsc.org Furthermore, developing catalytic routes to form the Sb-O bonds would be a significant improvement over stoichiometric reactions.

Interdisciplinary Research Bridging Organoantimony Chemistry with Environmental Science and Materials Science

The development of new organoantimony compounds necessitates a parallel investigation into their lifecycle and environmental impact. e-bookshelf.de This creates a vital intersection between materials science, which focuses on creating functional materials, and environmental science, which assesses their fate and potential risks. researchgate.netresearchgate.net

While organometallic antimony compounds are not as widely dispersed in the environment as some other organometallics, their use as precursors for nanomaterials or in other applications could lead to new environmental pathways. researchgate.net Research is needed to understand the transformation of these compounds in soil and aquatic systems, including the potential for biomethylation, which can alter their mobility and toxicity. researchgate.net

An integrated approach would involve designing stibine derivatives not only for performance in materials applications but also for reduced environmental persistence or toxicity. This "benign by design" philosophy is a cornerstone of sustainable chemistry. For a compound containing both antimony and bromine, understanding its degradation products and their respective environmental behaviors is particularly important.

Design and Synthesis of New Stibine Analogs with Tunable Reactivity and Environmental Behavior

A key strength of organometallic chemistry is the ability to systematically modify a compound's properties by changing its ligands. mdpi.com The design and synthesis of new analogs of Stibine, tris(2,3-dibromopropoxy)- offers a pathway to tune its reactivity, stability, and environmental profile. nih.govrsc.org

Strategies for creating new analogs could include:

Varying the Halogenation: Modifying the number or position of bromine atoms on the propoxy ligands could alter the compound's flame-retardant properties, Lewis acidity, and decomposition pathways.

Changing the Alkoxy Group: Replacing the 2,3-dibromopropoxy group with other functionalized alkyl or aryl groups could introduce new capabilities, such as creating fluorescent organo-antimony compounds or reagents for specific catalytic reactions. rsc.org

Introducing Heteroatoms: Incorporating other atoms like nitrogen or sulfur into the ligands can create intramolecular coordination, which can stabilize the compound and influence the geometry and reactivity at the antimony center. researchgate.net

This "synthesis by design" approach allows chemists to create a library of related compounds with a spectrum of properties, facilitating the identification of lead candidates for specific applications while considering their environmental footprint. arxiv.orgnih.gov

Table 3: Conceptual Design of Stibine Analogs and Their Potential Tuned Properties

This table illustrates how structural modifications to a parent stibine molecule could theoretically influence its chemical behavior.

| Analog Structure (R in R₃Sb) | Modification Strategy | Potential Tuned Property | Rationale |

| -OCH(CH₂Br)₂ | Change Bromine Position | Modified Thermal Stability | Steric hindrance and electronic effects around the Sb-O bond would change. |

| -OCH₂CH₂CF₃ | Halogen Replacement (Br to F) | Altered Lewis Acidity | The high electronegativity of fluorine would strongly influence the electronic character of the antimony center. |

| -O-(chiral backbone) | Introduction of Chirality | Enantioselective Catalytic Activity | Creates a chiral environment around the metal center, enabling stereoselective transformations. |

| -O-Aryl-NMe₂ | Ligand Functionalization | Intramolecular Coordination | The nitrogen atom could coordinate to the antimony center, increasing stability and modifying reactivity. |

This is a conceptual table illustrating principles of molecular design in organoantimony chemistry. rsc.orgnih.gov

Q & A

Q. What experimental models are suitable for assessing acute toxicity of TBC in aquatic organisms?

Methodological Answer: Zebrafish (Danio rerio) are widely used due to their sensitivity to environmental toxins and genetic tractability. Key endpoints include impaired gas bladder inflation (a marker of developmental toxicity) and behavioral assays (e.g., locomotor activity). Acute exposure protocols typically involve 96-hour LC50 determination at concentrations ranging from 1 nM to 100 µM, with post-exposure histological and molecular analyses .

Q. How can researchers detect and quantify TBC in environmental samples?

Methodological Answer: Solid-phase extraction (SPE) coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is recommended for water, sediment, and biological matrices. For example, TBC has been detected in Bohai Sea mollusks at 85.0 ng/g to 6.03 µg/g dry weight using isotope dilution techniques. Validation should include recovery rates (70–120%) and limits of detection (LODs) <1 ng/L for water samples .

Q. What standardized assays evaluate TBC-induced oxidative stress in vitro?

Methodological Answer: Measure reactive oxygen species (ROS) using fluorescent probes (e.g., DCFH-DA) in cell lines like SH-SY5Y neuroblastoma or primary astrocytes. Concurrently, assess antioxidant enzyme activity (e.g., superoxide dismutase, catalase) via spectrophotometric assays. For example, 10–50 µM TBC increased ROS by 2–3 fold in mouse astrocytes within 24 hours, correlating with reduced catalase activity .

Advanced Research Questions

Q. How does TBC toxicity vary with cell differentiation state, and how can this be experimentally addressed?

Methodological Answer: Use SH-SY5Y neuroblastoma cells differentiated with retinoic acid to model neuronal maturity. Compare toxicity endpoints (e.g., caspase-3 activation, mitochondrial membrane potential) between undifferentiated (proliferative) and differentiated (post-mitotic) states. Studies show TBC (1–100 µM) induces apoptosis in undifferentiated cells but not in differentiated ones, suggesting differentiation-dependent sensitivity .

Q. What mechanisms explain contradictory findings in TBC-induced apoptosis (e.g., caspase-3 activation without apoptotic bodies)?

Methodological Answer: Perform time-course experiments to distinguish early apoptotic markers (e.g., phosphatidylserine exposure via Annexin V) from late-stage events (DNA fragmentation). In mouse astrocytes, 50 µM TBC increased caspase-3 activity by 40% after 48 hours but did not alter Hoechst 33342 staining, implying non-canonical apoptosis or compensatory survival pathways. Complementary assays like TUNEL or cytochrome c release are recommended .

Q. How can computational models predict TBC bioaccumulation in food webs?

Methodological Answer: Use partition coefficients (log Kow = 5.2, log Koa = 12.1) to parameterize fugacity-based models. Validate predictions with field data; e.g., TBC in carp brain tissue (12–646 ng/g dw) correlates with sediment concentrations. Incorporate biotransformation rates (if available) and trophic magnification factors (TMFs) .

Q. What in vitro systems elucidate TBC’s immunomodulatory effects?

Methodological Answer: Primary mouse astrocytes exposed to 10–50 µM TBC for 48 hours show dose-dependent increases in IL-1β (93.92 pg/mL) and IL-1βR1 via ELISA. Pair this with transcriptomic analysis (RNA-seq) to identify upstream regulators (e.g., NLRP3 inflammasome). Co-culture systems with microglia can model neuroinflammation crosstalk .

Methodological Considerations Table

Notes on Contradictory Evidence

- Apoptosis vs. Survival Pathways : TBC’s dual role in caspase activation without morphological apoptosis (e.g., in astrocytes) may involve autophagy or necroptosis. Investigate cross-talk using inhibitors (e.g., Z-VAD-FMK for caspases, Necrostatin-1 for necroptosis) .

- Cell-Type Specificity : HepG2 cells (high antioxidant capacity) resist TBC toxicity, whereas neurons show sensitivity at 5–10 µM. Use siRNA knockdown of antioxidant genes (e.g., SOD1) to test resilience mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.